molecular formula C14H14N2O B2642596 2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine CAS No. 2194848-13-8

2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine

Cat. No.: B2642596
CAS No.: 2194848-13-8
M. Wt: 226.279
InChI Key: HRFWFHZUUZUDCQ-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine is a heterocyclic compound that features both an indene and a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine typically involves the reaction of 2,3-dihydro-1H-inden-1-one with appropriate pyrazine derivatives. One common method includes the use of ultrasound irradiation, which has been shown to improve reaction times and yields . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like zinc iodide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of less hazardous reagents and energy-efficient processes, are likely to be applied to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indene and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce dihydropyrazine derivatives.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine involves its interaction with various molecular targets. The indene moiety can interact with hydrophobic pockets in proteins, while the pyrazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-1-one: This compound shares the indene moiety and is used in similar synthetic applications.

    3-methylpyrazine: This compound shares the pyrazine moiety and is used in flavor and fragrance industries.

Uniqueness

2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine is unique due to the combination of the indene and pyrazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-14(16-9-8-15-10)17-13-7-6-11-4-2-3-5-12(11)13/h2-5,8-9,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFWFHZUUZUDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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